molecular formula C7H7F2NO3 B1490108 (E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2089522-95-0

(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490108
CAS No.: 2089522-95-0
M. Wt: 191.13 g/mol
InChI Key: OWZOHHGJLGITNI-OWOJBTEDSA-N
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Description

(E)-4-(3,3-Difluoroazetidin-1-yl)-4-oxobut-2-enoic acid is a fluorinated derivative of 4-oxobut-2-enoic acid, characterized by a 3,3-difluoroazetidine substituent. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity and electronic effects due to the geminal difluoro substitution.

Properties

IUPAC Name

(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-2H,3-4H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZOHHGJLGITNI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}F2_{2}N\O3_{3}
  • CAS Number : 20972-37-6
  • SMILES Notation : O=C(O)/C=C/C(C(C=C1)=CC=C1F)=O

This compound features a difluoroazetidine moiety which is crucial for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, which include:

  • Histone Demethylase Inhibition : The compound is noted for its ability to inhibit histone demethylases, particularly those involved in the regulation of gene expression related to various diseases .
  • Anti-cancer Properties : It has shown promise in inducing apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties, particularly against certain viral infections .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF7 (breast cancer)20Histone demethylase inhibition
A549 (lung cancer)25Disruption of cell cycle

Case Studies

  • Case Study 1 : In a study involving MCF7 cells, treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.
  • Case Study 2 : Another investigation focused on the antiviral effects against HIV and influenza viruses showed significant reductions in viral load when treated with the compound at concentrations above 10 µM.

Pharmacological Profile

The pharmacological profile reveals several key activities:

  • Anti-infection : Effective against a range of pathogens including bacterial and viral strains .
  • Cell Cycle Regulation : Influences key checkpoints in the cell cycle, potentially leading to enhanced apoptosis in malignant cells .

Comparison with Similar Compounds

(a) (E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS: 1995793-16-2)

  • Structure : Features a six-membered piperidine ring with a difluoromethyl group instead of the azetidine ring.
  • The difluoromethyl group may increase lipophilicity relative to the difluoroazetidine analog.
  • Applications : Used in medicinal chemistry for its balance of rigidity and solubility .

(b) (Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid

  • Structure : Substituted with a p-toluidine group instead of azetidine.
  • Properties: Solubility: Insoluble in water but dissolves in organic solvents like isopropyl alcohol-acetone mixtures (4:3 ratio optimal for titration) . Dissociation Constant: pKa ~2.81, enabling acid-base titration for quantification . Detection Limit: 0.002 mol/dm³ via non-aqueous potentiometric titration .
  • Applications : Explored as a biochemical reagent due to its stable amide linkage and ease of synthesis (94.23% yield) .

(c) (E)-4-(Anthracen-2-ylamino)-4-oxobut-2-enoic acid (2-AHD)

  • Structure : Contains an anthracene-derived aromatic amine.
  • Properties : Forms a 1:1 host-guest complex with cucurbit[7]uril (binding constant: 7.70 × 10⁵ M⁻¹), suggesting utility in supramolecular chemistry .

(d) 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS: 63104-97-2)

  • Structure : Nitrophenyl substituent provides strong electron-withdrawing effects.
  • Safety : Classified under GHS guidelines with specific first-aid measures for inhalation exposure .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Substituent Solubility Profile Notable Reactivity/Applications
Target Compound ~217.14* 3,3-Difluoroazetidine Likely low water solubility (fluorine) Potential enzyme inhibition, Michael acceptor
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-... 233.21 Difluoromethylpiperidine Moderate solubility in organic solvents Medicinal chemistry intermediate
(Z)-4-(4-Methylanilino)-... ~207.22 p-Toluidine Soluble in isopropyl alcohol-acetone (4:3) Biochemical reagent, high synthesis yield
2-AHD ~323.34 Anthracene-amine Limited aqueous solubility Supramolecular host-guest systems

*Calculated based on formula C₇H₇F₂NO₃.

Pharmacological Potential

While direct data on the target compound is lacking, structurally related 4-oxobut-2-enoic acid derivatives exhibit:

  • Anti-inflammatory and antimicrobial activity: As seen in pyridazinones and thiazole derivatives synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid .
  • Enzyme inhibition : Fluorine substituents enhance binding to targets like kynurenine-3-hydroxylase .

Preparation Methods

Reductive Amination Using Sodium Triacetoxyborohydride

One of the most effective methods involves reductive amination of a keto acid tert-butyl ester with 3,3-difluoroazetidine hydrochloride using sodium triacetoxyborohydride as the reducing agent.

Experimental Procedure:

  • A solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (5.0 mmol) in 1,2-dichloroethane (DCE) is prepared.
  • 3,3-Difluoroazetidine hydrochloride (5.5 mmol) is added, and the mixture is stirred at room temperature for 15 minutes.
  • Sodium triacetoxyborohydride (7.5 mmol) is then added, and stirring continues for 17 hours at room temperature.
  • The reaction mixture is diluted with brine and extracted with dichloromethane (DCM).
  • The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
  • Purification by column chromatography yields 4-(3,3-difluoroazetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow solid with an 88% yield.
  • Subsequent treatment with trifluoroacetic acid (TFA) in DCM for 45 minutes at room temperature removes the tert-butyl protecting group.
  • The deprotected product is purified using solid-phase extraction (Isolute SCX-2 cartridge), eluting with 2 M ammonia in methanol to afford the target compound in 77% yield.

Reaction Summary Table:

Step Reagents & Conditions Yield (%) Notes
1 4-oxo-piperidine-1-carboxylic acid tert-butyl ester + 3,3-difluoroazetidine hydrochloride + NaBH(OAc)3 in DCE, RT, 17 h 88 Reductive amination step
2 TFA in DCM, RT, 45 min 77 Deprotection of tert-butyl ester

Spectroscopic Data:

  • ^1H NMR (400 MHz, CDCl_3): Multiplets observed at δ 1.16–3.57 ppm corresponding to the azetidine and piperidine protons, consistent with the expected structure.

Alternative Method Using N-Ethyl-N,N-diisopropylamine (DIPEA) in DMF

Another reported method uses DIPEA as a base in N,N-dimethylformamide (DMF) to facilitate the coupling:

  • 3,3-Difluoroazetidine hydrochloride (2.3 mmol), tert-butyl 4-oxopiperidine-1-carboxylate (2.3 mmol), and DIPEA (2.3 mmol) are dissolved in DMF and heated to 50 °C for 16 hours.
  • After cooling, sodium triacetoxyborohydride (5.8 mmol) and acetic acid (2.3 mmol) are added, and the mixture is heated at 40 °C for an additional 16 hours.
  • The reaction is quenched with saturated aqueous sodium bicarbonate, extracted with DCM, and purified by silica gel chromatography.
  • The tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate is obtained in 43% yield and used directly for further transformations.

Summary Table:

Step Reagents & Conditions Yield (%) Notes
1 3,3-Difluoroazetidine hydrochloride + tert-butyl 4-oxopiperidine-1-carboxylate + DIPEA in DMF, 50 °C, 16 h 43 Coupling facilitated by DIPEA
2 NaBH(OAc)_3 + AcOH in DMF, 40 °C, 16 h - Reductive amination continuation

Notes on Reaction Conditions and Yields

  • The reductive amination approach using sodium triacetoxyborohydride is favored due to mild conditions and good yields (up to 88%).
  • The use of protecting groups such as tert-butyl esters allows for selective deprotection and purification.
  • Reaction times vary from 16 to 17 hours, typically at room temperature or mild heating.
  • Solvents used include dichloromethane, 1,2-dichloroethane, and DMF, chosen for their ability to dissolve reactants and facilitate the reductive amination.
  • The presence of bases like DIPEA can improve coupling efficiency but may reduce overall yield compared to direct reductive amination.

Summary Table of Preparation Methods

Method No. Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
1 3,3-Difluoroazetidine hydrochloride, NaBH(OAc)_3 1,2-Dichloroethane (DCE) RT 17 h 88 High yield, mild conditions, followed by TFA deprotection
2 3,3-Difluoroazetidine hydrochloride, DIPEA, NaBH(OAc)_3, AcOH DMF 40–50 °C 32 h total (16 h + 16 h) 43 Lower yield, requires base, longer reaction time

Research Findings and Considerations

  • The use of sodium triacetoxyborohydride is critical for selective reductive amination without over-reduction or side reactions.
  • Protecting groups (tert-butyl esters) facilitate purification and improve product stability during synthesis.
  • The 3,3-difluoroazetidine hydrochloride is a key intermediate and must be handled under controlled conditions due to its reactivity.
  • Purification techniques such as column chromatography and solid-phase extraction cartridges (SCX-2) are essential for isolating the pure target compound.
  • Spectroscopic characterization (e.g., ^1H NMR) confirms the structural integrity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid?

  • Methodological Answer : The synthesis typically involves condensation reactions between maleic anhydride derivatives and substituted azetidines. For example, reacting 3,3-difluoroazetidine with maleic anhydride under controlled anhydrous conditions (e.g., in dichloromethane or THF) yields the intermediate, which is then hydrolyzed to the carboxylic acid using aqueous sodium hydroxide . Purification via recrystallization or column chromatography is critical to isolate the (E)-isomer selectively.

Q. Which analytical techniques are most effective for validating the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry (e.g., coupling constants for the α,β-unsaturated carbonyl group) and azetidine ring substitution patterns .
  • Titration : Potentiometric titration can quantify acidic protons (e.g., carboxylic acid group) and assess purity .
  • Chromatography : HPLC with UV detection (e.g., at 254 nm) evaluates isomeric purity and residual solvents .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Due to potential irritant properties (common in α,β-unsaturated carbonyl compounds), wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of vapors. Waste should be neutralized (e.g., with sodium bicarbonate) before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (E)-isomer during synthesis?

  • Methodological Answer :

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2_2) to stabilize the transition state favoring the (E)-configuration .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., isomerization or ring-opening of azetidine) .
  • Monitoring : Real-time FT-IR can track carbonyl group formation and optimize reaction termination .

Q. What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guided by the azetidine ring’s conformational rigidity .
  • In Vitro Assays : Fluorescence polarization assays measure displacement of labeled ligands in competitive binding studies .
  • Structural Analysis : X-ray crystallography of co-crystallized protein-ligand complexes reveals binding modes and hydrogen-bonding interactions with the carboxylic acid group .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points) .
  • Photostability : UV-visible spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) assesses degradation pathways (e.g., [2+2] cycloaddition of the α,β-unsaturated system) .
  • pH Sensitivity : Stability-indicating HPLC monitors degradation in buffers (pH 1–13) to identify optimal storage conditions (e.g., pH 7.4 for biological assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid

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